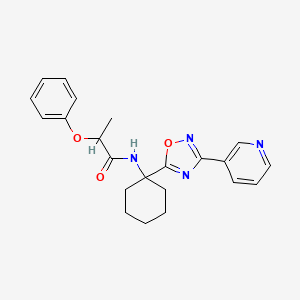

![molecular formula C21H21N5O2 B2704930 N-(3-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1261004-60-7](/img/structure/B2704930.png)

N-(3-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide” is a compound that contains a triazole nucleus. Triazole compounds are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives involves the reaction of ester ethoxycarbonylhydrazones with several primary amines . The reaction is heated in an oil bath at reflux temperature for 2 hours .Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

Triazole compounds are known to form hydrogen bond interactions with key amino acid residues of the target receptor to enhance their effects . When the R2 substituent group is an aliphatic chain, it can increase the lipophilic nature of the compounds, thereby making the molecules more cell permeable .Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds depend on their molecular structure. The presence of three nitrogen atoms and two carbon atoms in the five-membered aromatic azole chain contributes to their versatile biological activities .Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis of triazoloquinoxaline derivatives, demonstrating their potential as scaffolds for developing complex molecular structures. For example, the study by Fathalla (2015) outlines the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, showcasing methods to link amino acid derivatives to the triazoloquinoxaline moiety. This highlights the compound's role in synthesizing amino acid derivatives with potential biological activities (Fathalla, 2015).

Pharmacological Applications

Several studies have investigated the pharmacological potential of triazoloquinoxaline derivatives. Notably, compounds derived from triazoloquinoxaline have shown promising inotropic activities, which could be beneficial in treating heart conditions. For instance, Zhang et al. (2008) synthesized N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives and evaluated their positive inotropic activity, identifying compounds with significant activity that could serve as leads for developing new heart medications (Zhang et al., 2008).

Antihistaminic and Anticancer Activity

Compounds with the triazoloquinoxaline core have been explored for their antihistaminic and anticancer properties. Alagarsamy et al. (2008) synthesized novel triazoloquinazolin-5-ones and evaluated their H1-antihistaminic activity, finding compounds that significantly protected animals from histamine-induced bronchospasm. These findings suggest potential applications in developing new antihistaminic agents with minimal sedative effects (Alagarsamy et al., 2008). Moreover, Reddy et al. (2015) focused on triazoloquinoline derivatives for their anticancer activity, offering insights into designing compounds with specific anticancer properties (Reddy et al., 2015).

Mechanism of Action

Target of Action

The primary target of 2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide is DNA . This compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA .

Mode of Action

2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide interacts with its target, DNA, by intercalation . This interaction disrupts the normal structure and function of DNA, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

It is known that dna intercalation can disrupt dna replication and transcription, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability .

Result of Action

The molecular and cellular effects of 2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide’s action include disruption of DNA structure and function, cell cycle arrest, and induction of apoptosis .

Safety and Hazards

Future Directions

The future directions in the research of triazole compounds involve the design and synthesis of new derivatives with enhanced biological activities. For instance, new triazoloquinoxaline-based derivatives are being designed and synthesized as VEGFR-2 inhibitors for cancer treatment . Moreover, the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues are being studied .

properties

IUPAC Name |

N-(3-methylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-3-7-18-23-24-20-21(28)25(16-10-4-5-11-17(16)26(18)20)13-19(27)22-15-9-6-8-14(2)12-15/h4-6,8-12H,3,7,13H2,1-2H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYQLURVRQIENC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2704849.png)

![7-Chlorobenzo[d][1,3]dioxol-5-amine](/img/structure/B2704852.png)

![N-(4-methoxybenzyl)-4-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2704859.png)

![(5As,9aR)-4,5,5a,6,7,8,9,9a-octahydro-3H-benzo[f][1,3]oxazepin-2-one](/img/structure/B2704861.png)

![N-(4-chlorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2704863.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2704868.png)

![7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2704869.png)

![(2E)-3-[6-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-1-benzofuran-5-yl]acrylic acid](/img/structure/B2704870.png)